5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one
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Overview
Description
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with amino, methoxy, and chloropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions One common method includes the reaction of 3-amino-6-methoxypyridine with a suitable chlorinating agent to introduce the chloro groupThe final step involves the cyclization to form the pyridazinone core under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridazinone core can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Scientific Research Applications
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents, such as:
- 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-methylpyridazin-3(2H)-one
- 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-ethoxypyridazin-3(2H)-one .
Uniqueness
What sets 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
86109-81-1 |
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Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
4-(3-amino-6-methoxypyridin-2-yl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O2S/c1-17-7-3-2-5(12)10(14-7)18-6-4-13-15-9(16)8(6)11/h2-4H,12H2,1H3,(H,15,16) |
InChI Key |
DRDOTJZQPUGXSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)SC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
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